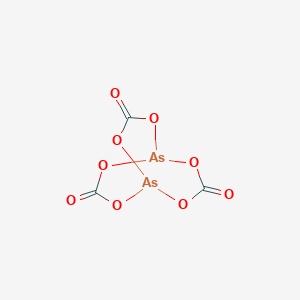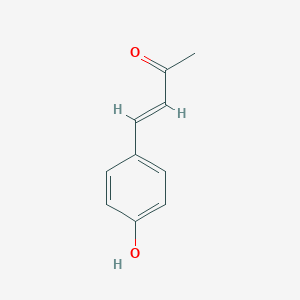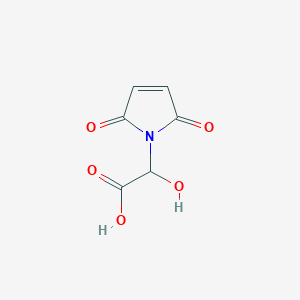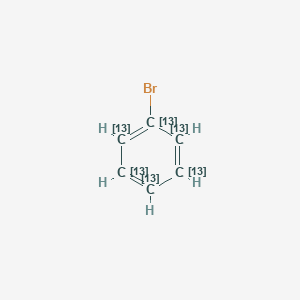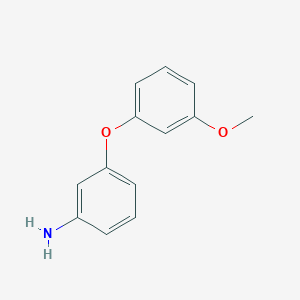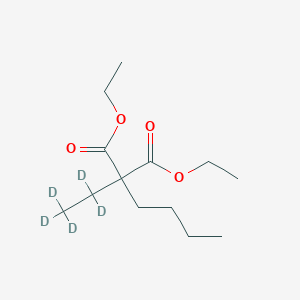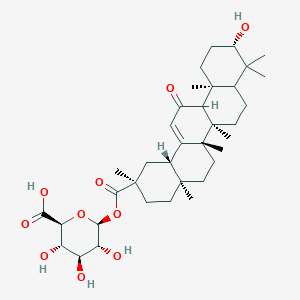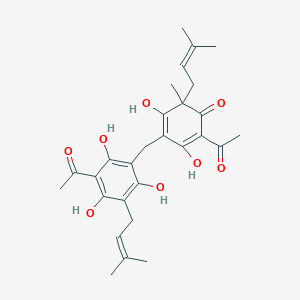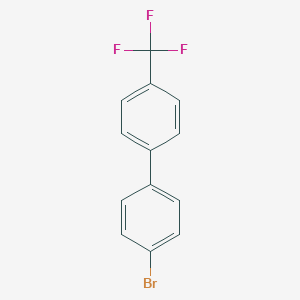
4-Bromo-4'-(trifluoromethyl)biphenyl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related biphenyl compounds often involves halogenation reactions and the use of orientation catalysts to control the substitution pattern. For example, bromination of biphenyl using an orientation catalyst allows for the targeted introduction of bromine atoms, facilitating the synthesis of compounds like 4-bromobiphenyl with controlled by-products (Jia Feng-cong, 2006).
Molecular Structure Analysis
The molecular structure of bromo and trifluoromethyl-substituted biphenyls can significantly affect their properties. X-ray diffraction studies provide insight into the crystalline structure, revealing the influence of substituents on the overall molecular configuration. For instance, the structure and reactivity of similar molecules have been elucidated through spectroscopic and quantum chemical investigations (S. Arshad et al., 2017).
Chemical Reactions and Properties
Compounds like 4-Bromo-4'-(trifluoromethyl)biphenyl participate in various chemical reactions, including coupling reactions facilitated by catalysts. Such processes are critical for the synthesis of complex organic molecules and materials. The reactivity of these compounds towards different reagents can lead to a wide range of derivatives with potential applications in various domains.
Physical Properties Analysis
The physical properties of bromo and trifluoromethyl-substituted biphenyls, such as melting and boiling points, solubility, and crystalline structure, are influenced by the nature of the substituents. These properties are essential for determining the compound's suitability for specific applications, including its role in liquid crystal displays and other materials (Ren Guo-du, 2001).
Applications De Recherche Scientifique
- Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various methods, including the construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various methods, including the construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
- Summary of Application : 3-Bromo-4-fluorobenzotrifluoride, a compound similar to “4-Bromo-4’-(trifluoromethyl)biphenyl”, is used in various applications such as specialty chemicals .
- Methods of Application : The specific methods of application for this compound in the field of specialty chemicals are not provided in the source .
- Results or Outcomes : The specific results or outcomes of using this compound in the field of specialty chemicals are not provided in the source .
- Catalytic Activity Studies
- Summary of Application : 4-Bromobenzotrifluoride, a compound similar to “4-Bromo-4’-(trifluoromethyl)biphenyl”, was used to study the catalytic activity of palladacycle using Suzuki-Miyaura reaction .
- Methods of Application : The specific methods of application for this compound in the field of catalytic activity studies are not provided in the source .
- Results or Outcomes : The specific results or outcomes of using this compound in the field of catalytic activity studies are not provided in the source .
Safety And Hazards
The compound is classified under GHS07 and its signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-bromo-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTJNRREHHZLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507701 | |
| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-(trifluoromethyl)biphenyl | |
CAS RN |
69231-87-4 | |
| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

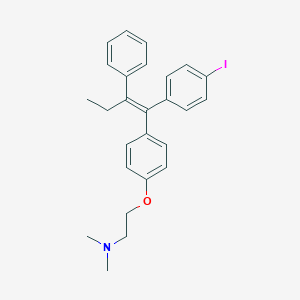
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
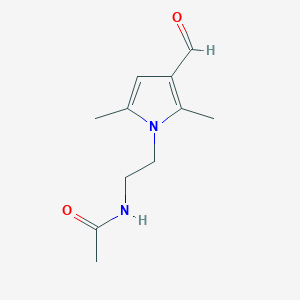

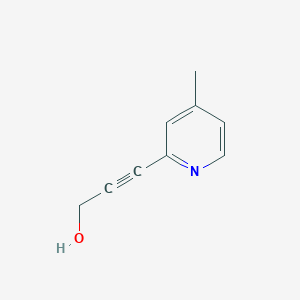
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
